2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid are sialidases , which are enzymes that cleave sialic acid residues from glycoconjugates . These enzymes play a crucial role in various biological processes, including cell-cell interaction, cellular recognition, and pathogenesis .
Mode of Action
This compound interacts with its targets by serving as an efficient substrate for sialidases . It undergoes a reactive bond cleavage in the presence of catalytic enzymes, such as sialidases and glycosyltransferases .
Biochemical Pathways
The compound affects the biochemical pathways involving sialidases and glycosyltransferases . The kinetic data suggest that this carbohydrate is more accessible than other carbohydrates . The conformational change may be due to a barrier that is overcome by the catalytic enzyme .
Pharmacokinetics
Its molecular weight (25021 g/mol) and chemical structure suggest it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action involve the alteration of sialic acid residues on glycoconjugates . This can impact various biological processes, potentially influencing cell-cell interactions and cellular recognition .
Biochemical Analysis
Biochemical Properties
The 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid has been shown to be an efficient substrate for sialidases and homologous sialidases . This carbohydrate has also been shown to have a reactive bond cleavage in the presence of catalytic enzymes, such as sialidases and glycosyltransferases .
Cellular Effects
It has been used to study the effect of immunocompromised patients on invasive aspergillosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sialidases and homologous sialidases . It has been shown to have a reactive bond cleavage in the presence of these catalytic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid typically involves the dehydration of neuraminic acid derivatives. The reaction conditions often include the use of acidic catalysts to facilitate the removal of water molecules .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies, particularly with sialidases.
Biology: Investigated for its role in the metabolism of carbohydrates and its interaction with enzymes.
Medicine: Potential inhibitor of viral sialidases, making it a candidate for antiviral research.
Industry: Utilized in the synthesis of complex carbohydrates and glycoconjugates
Comparison with Similar Compounds
Similar Compounds
Neuraminic Acid: A precursor to 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, involved in similar enzymatic reactions.
Sialic Acid: Another derivative of neuraminic acid, widely studied for its biological roles.
Kdn (2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid): Structurally similar, with applications in enzymatic studies.
Uniqueness
This compound is unique due to its specific structure, which makes it an efficient substrate for sialidases. This property distinguishes it from other similar compounds and highlights its potential in enzymatic and antiviral research .
Properties
IUPAC Name |
3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMZNLAOQHCDZ-SDDMMPNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.